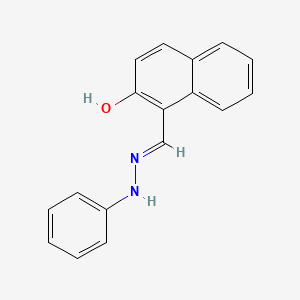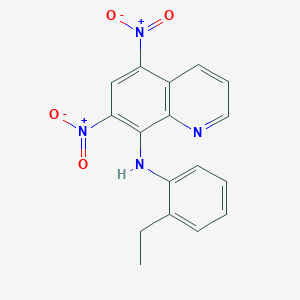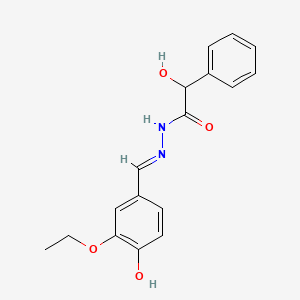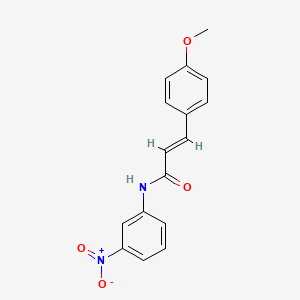![molecular formula C17H10BrN3O3 B11696136 2-[(6-Bromo-5-methyl-2-oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B11696136.png)
2-[(6-Bromo-5-methyl-2-oxoindol-3-yl)amino]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with phthalimide under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Another indole derivative known for its anticancer properties.
5-bromo-2-methylindole: Shares structural similarities but differs in its biological activity.
Phthalimide derivatives: Compounds with similar structural motifs used in various chemical and biological applications.
Uniqueness
2-[(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C17H10BrN3O3 |
|---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
2-[(Z)-(6-bromo-5-methyl-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione |
InChI |
InChI=1S/C17H10BrN3O3/c1-8-6-11-13(7-12(8)18)19-15(22)14(11)20-21-16(23)9-4-2-3-5-10(9)17(21)24/h2-7H,1H3,(H,19,20,22) |
InChI Key |
NWSOXUBJWFHQCK-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC\2=C(C=C1Br)NC(=O)/C2=N\N3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=O)C2=NN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11696075.png)
![3-[(Furan-2-ylmethyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B11696077.png)
![4-(3-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol](/img/structure/B11696087.png)

![3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B11696094.png)
![diethyl 3-methyl-5-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B11696097.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11696099.png)
![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11696121.png)


![({4-[(1E)-2-(3,5-dibromo-2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)aminocarb oxamidine](/img/structure/B11696128.png)
![3-[(E)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B11696130.png)

![(3E)-1-(3-methylphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696137.png)
